1-Ethyl-4-(piperidin-4-ylmethyl)piperazine
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Overview
Description
1-Ethyl-4-(piperidin-4-ylmethyl)piperazine is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine typically involves the reaction of piperazine with 4-piperidinemethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-(piperidin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-(piperidin-4-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Ethyl-4-(piperidin-4-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-[(piperidin-4-yl)methyl]piperazine: This compound lacks the ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-(piperidin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPNLLWZWMVFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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